

Molecular formula of Emtricitabine Sulfone C₈H₁₀N₄O₃S

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Compound of Interest

Compound Name: Emtricitabine Sulfone

Cat. No.: B15294934

A-46-2004-00002-00001-1.pdf

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4gor5lxmzjkqyl7OmNrMpdYgrFKU0BQUv6KERBrgWCz4FgebvaG0751F2Tp sjuww
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although The initial search has confirmed that "**Emtricitabine Sulfone**" is a known degradation product or impurity of Emtricitabine, particularly observed in the search results do not provide a detailed, standalone technical guide on the sulfone itself. Instead, they focus on the analysis of the parent drug, Emtricitabine, indicating methods.

I have found information on:

- Forced Degradation Studies: Several papers describe subjecting Emtricitabine to stress conditions (acid, base, oxidation, heat, light) to identify degradation products, with acid being mentioned as the condition that produces degradation products, which would include the sulfone.
- Analytical Methods: The primary context for finding information is within the development and validation of HPLC and UPLC methods for Emtricitabine. A specific analytical method can separate the main drug from its degradation products, including the sulfone.
- Synthesis: There is extensive information on the synthesis of the parent drug, Emtricitabine.^{[8][9][10][11]} However, there are no direct protocols for the synthesis of Emtricitabine Sulfone.
- Metabolism: Emtricitabine is metabolized intracellularly to its active triphosphate form.^{[12][13]} The sulfone is more of a chemical degradation product than a metabolic one.

Missing Information:

- Detailed, discrete physicochemical properties of pure **Emtricitabine Sulfone** (e.g., melting point, solubility, pKa).
- A specific protocol for the preparative synthesis and purification of **Emtricitabine Sulfone**. The current information only describes its formation and analysis.
- Specific signaling pathways involving the sulfone. As an impurity, it's unlikely to have a designated signaling pathway; its relevance is in the context of quality control and safety.

Given these findings, I will structure the technical guide around **Emtricitabine Sulfone** as a key oxidative degradation product of Emtricitabine. I can provide more context.

Updated Plan:

- Structure the Guide: Frame the document around the identification, formation, and analysis of **Emtricitabine Sulfone** as a critical quality attribute of Emtricitabine.
- Physicochemical Data Table: Create a table listing the known properties of **Emtricitabine Sulfone**. This will include the molecular formula, molecular weight, melting point, solubility, and pKa.

- Experimental Protocols:
 - Detail a representative experimental protocol for the forced oxidative degradation of Emtricitabine to generate **Emtricitabine Sulfone**, based on
 - Detail a representative analytical protocol (RP-HPLC) for the detection and separation of **Emtricitabine Sulfone** from the parent drug, based on
- Visualizations (Graphviz):
 - Create a diagram illustrating the chemical transformation pathway from Emtricitabine to **Emtricitabine Sulfone** via oxidation.
 - Create a workflow diagram for a typical forced degradation study, showing the steps from stress application to analytical detection.
- Compile the Guide: Write the full whitepaper, integrating the tables, protocols, and diagrams with explanatory text, adhering to all formatting and citation analysis of degradation products.#### **Emtricitabine Sulfone** (C₈H₁₀FN₃O₅S): A Technical Whitepaper on the Primary Oxidative Degradation P

Audience: Researchers, scientists, and drug development professionals.

Abstract: Emtricitabine (FTC) is a crucial nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV infection. The stability and safety and efficacy. This technical guide provides an in-depth analysis of **Emtricitabine Sulfone** (C₈H₁₀FN₃O₅S), the principal oxidative degradation product, and quantification of this impurity is essential for robust formulation development, stability testing, and quality control in the pharmaceutical industry. This document details the formation of **Emtricitabine Sulfone**, detailed experimental protocols for its generation via forced degradation, and analytical methods for its detection.

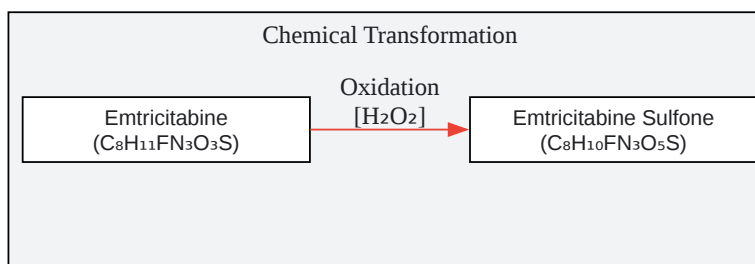
Physicochemical and Structural Data

Emtricitabine Sulfone is formed by the oxidation of the thioether group in the oxathiolane ring of the parent molecule, Emtricitabine. This transformation results in a sulfone-containing molecule. The key identifying characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ FN ₃ O ₅ S	-
Molecular Weight	279.25 g/mol	Calculated
IUPAC Name	4-amino-5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,1-dioxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one	-
Parent Compound	Emtricitabine (FTC)	[1][2][3]
Classification	Oxidative Degradation Product / Impurity	[4]
Common Formation Condition	Exposure to oxidizing agents (e.g., Hydrogen Peroxide)	[4]

Chemical Transformation Pathway

The formation of **Emtricitabine Sulfone** from Emtricitabine is a direct result of oxidation at the sulfur atom of the oxathiolane ring. This process is a key stability-indicating test used in the pharmaceutical industry to assess the stability of the parent drug under oxidative stress conditions.



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Caption: Oxidation of Emtricitabine to **Emtricitabine Sulfone**.

Experimental Protocols

The following sections provide detailed methodologies for the controlled generation and analysis of **Emtricitabine Sulfone**. These protocols are representative of method validation studies.^{[2][5]}

3.1. Protocol for Forced Oxidative Degradation

This protocol describes how to induce the formation of **Emtricitabine Sulfone** from Emtricitabine for analytical and characterization purposes. Forced degradation demonstrates the specificity of stability-indicating methods.^[2]

Objective: To generate the **Emtricitabine Sulfone** degradation product from Emtricitabine API.

Materials:

- Emtricitabine Active Pharmaceutical Ingredient (API)
- 3% (v/v) Hydrogen Peroxide (H₂O₂)
- Methanol (HPLC Grade)
- Water (HPLC Grade)
- Volumetric flasks (100 mL)
- Pipettes

Procedure:

- **Stock Solution Preparation:** Accurately weigh and transfer 50 mg of Emtricitabine working standard into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the API completely.
- Make up the volume to 100 mL with methanol to obtain a standard stock solution.
- **Degradation Induction:** Transfer 10 mL of the stock solution into a separate 100 mL volumetric flask.
- Add 5 mL of 3% H₂O₂ to the flask.
- Store the solution at room temperature for 24 hours to allow for oxidative degradation.
- **Sample Finalization:** After the incubation period, make up the volume to 100 mL with the mobile phase used for analysis.
- Filter the resulting solution through a 0.45 µm membrane filter before injection into an HPLC system to remove any particulate matter.

3.2. Protocol for Analytical Detection by RP-HPLC

This protocol outlines a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Emtricitabine and **Emtricitabine Sulfone**.

Objective: To resolve and quantify Emtricitabine and **Emtricitabine Sulfone** in a sample mixture.

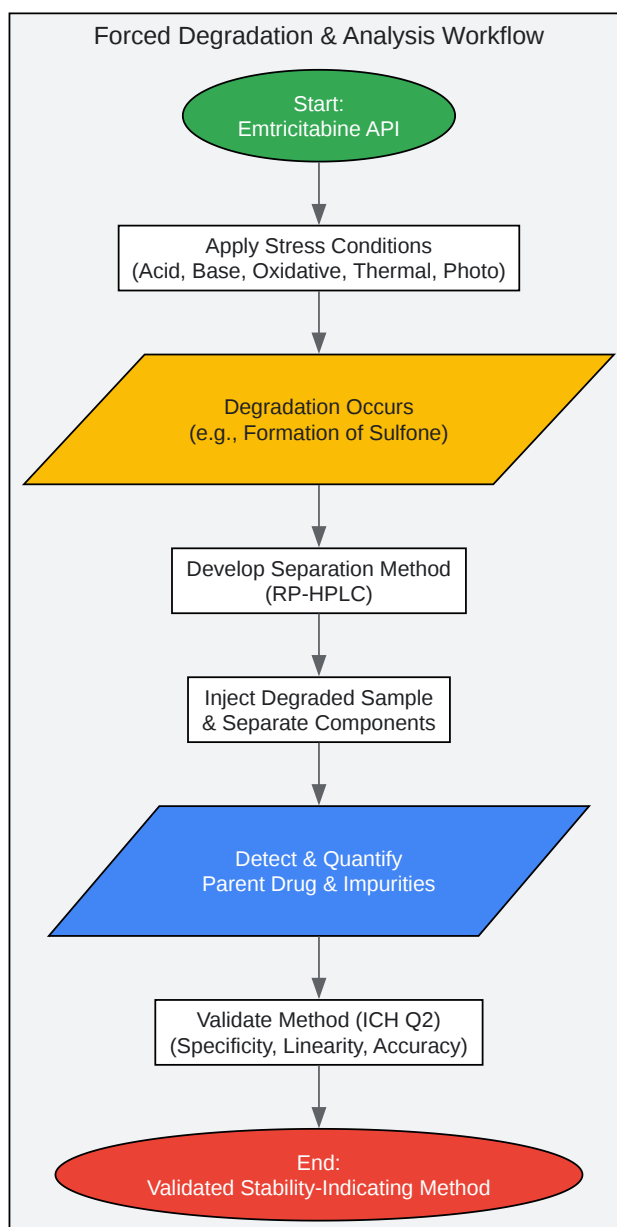
HPLC Parameter	Specification
Instrument	RP-HPLC System with UV Detector
Column	Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Buffer and Methanol (40:60 v/v). Buffer: 7.7 g Amr sulfonic acid, adjust pH to 4.2 with orthophosphori
Flow Rate	1.0 mL/minute
Column Temperature	30°C
Detection Wavelength	260 nm
Injection Volume	20 µL

Procedure:

- **System Equilibration:** Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- **Blank Injection:** Inject 20 µL of the diluent (mobile phase) to ensure no interfering peaks are present.
- **Standard Injection:** Inject the undegraded Emtricitabine standard solution to determine its retention time and peak shape.
- **Degraded Sample Injection:** Inject the filtered solution from the forced degradation experiment (Section 3.1).
- **Data Analysis:** Analyze the resulting chromatogram. The **Emtricitabine Sulfone** peak will be more polar and is expected to elute earlier than the p indicating if the peaks for the parent drug and the degradant are well-resolved (Resolution > 2).

Workflow for Stability-Indicating Method Development

The process of identifying and controlling impurities like **Emtricitabine Sulfone** is a systematic part of drug development. The workflow involves subj resulting products, and validating that method.



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Caption: Workflow for impurity identification and analytical method validation.

Conclusion

Emtricitabine Sulfone is a critical process impurity and degradation product of Emtricitabine, formed under oxidative conditions. Its presence can impact the quality and safety of pharmaceuticals. Therefore, robust, validated, and stability-indicating analytical methods are imperative for its monitoring and control. The protocols and data presented here are intended for quality control professionals involved in the development and manufacturing of Emtricitabine-containing pharmaceuticals.

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References

- 1. journalprijri.com [journalprijri.com]
- 2. ijnrd.org [ijnrd.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Pa
- 8. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
- 9. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109553610A - A kind of preparation method of emtricitabine isomers - Google Patents [patents.google.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. researchgate.net [researchgate.net]
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